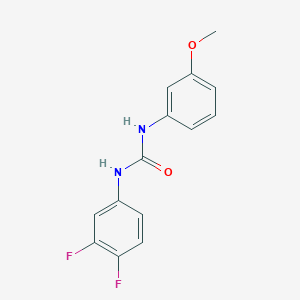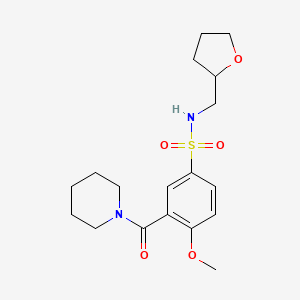![molecular formula C20H25FN2O3 B5299883 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5299883.png)
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Dysregulation of this pathway has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In recent years, TAK-659 has emerged as a promising therapeutic agent for the treatment of these diseases.
Mécanisme D'action
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone exerts its therapeutic effects by selectively inhibiting BTK, a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and survival of B-cells, and dysregulation of this pathway has been implicated in various B-cell malignancies. By inhibiting BTK, this compound suppresses B-cell receptor signaling and subsequent survival of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis of malignant B-cells in preclinical models. In addition, this compound has been shown to reduce the proliferation of B-cells and inhibit the production of cytokines, such as interleukin-6, in vitro. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone is its potent and selective inhibition of BTK, which makes it an attractive therapeutic agent for the treatment of B-cell malignancies. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, which may improve treatment outcomes. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical application.
Orientations Futures
There are several future directions for the development of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone. One potential direction is the investigation of this compound in combination with other anti-cancer agents, such as venetoclax and rituximab, in clinical trials. Another potential direction is the investigation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Furthermore, the development of more potent and selective BTK inhibitors may improve the therapeutic efficacy and safety of this class of drugs.
Méthodes De Synthèse
The synthesis of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone involves several steps, starting from commercially available starting materials. The first step involves the condensation of 2-chloro-6-fluoroquinoline with 4-morpholinecarboxylic acid to yield the corresponding amide. This is followed by a reduction of the amide to the corresponding amine using lithium aluminum hydride. The resulting amine is then coupled with 4-methylpentanoyl chloride to yield the desired product, this compound.
Applications De Recherche Scientifique
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone has been extensively studied for its therapeutic potential in various B-cell malignancies. In preclinical studies, this compound has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
Propriétés
IUPAC Name |
6-fluoro-4-[2-(4-methylpentyl)morpholine-4-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-13(2)4-3-5-15-12-23(8-9-26-15)20(25)17-11-19(24)22-18-7-6-14(21)10-16(17)18/h6-7,10-11,13,15H,3-5,8-9,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVNINWUFHZRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CC(=O)NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5299814.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299822.png)


![methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5299845.png)
![5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1-isopropylindoline](/img/structure/B5299848.png)

![7-(2,3-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5299867.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5299878.png)
![{3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5299879.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol](/img/structure/B5299889.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5299892.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5299903.png)